molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Katalognummer B1267675
CAS-Nummer: 5610-49-1
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: YKSVXVKIYYQWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-butylpiperazine derivatives and related compounds has been explored through various chemical reactions, highlighting the versatility and reactivity of the piperazine ring. For instance, a novel synthesis approach of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the amino acid serine involves key intermediate steps, indicating the complexity and efficiency of modern synthetic methods (Beduerftig et al., 2001).

Molecular Structure Analysis

The molecular structure and conformational analysis of 1-arylpiperazine derivatives, including those with a butyl chain, have been extensively studied using X-ray structure analysis and molecular modeling. These studies reveal the energetically favored conformations of the molecules and provide insight into the effect of the butyl chain on the compound's overall structure (Karolak‐Wojciechowska et al., 2001).

Chemical Reactions and Properties

The reactivity of 1-butylpiperazine can be illustrated by its involvement in various chemical reactions, such as the electrochemical synthesis of phenylpiperazine derivatives. This method demonstrates an environmentally friendly approach to synthesizing piperazine derivatives, showcasing the chemical versatility of 1-butylpiperazine (Nematollahi & Amani, 2011).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Polymers

  • Scientific Field : Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .
  • Summary of the Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . These polymers are used in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Methods of Application : The synthesis of these polymers involves incorporating low molecular weight bioactive agents or disinfectants into the polymer structure . The specific methods and technical details would depend on the type of polymer and the intended application.

Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The piperazine moiety is often found in drugs or bioactive molecules . Its widespread presence is due to its different possible roles depending on its position in the molecule and the therapeutic class .
  • Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The specific methods and technical details would depend on the specific drug and the therapeutic class.

Antimicrobial Activity

  • Scientific Field : Microbiology .
  • Summary of the Application : Piperazine polymers exhibit significant antimicrobial activity against E. coli and S. aureus . This is particularly important in the context of increasing antibiotic resistance.
  • Methods of Application : The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) .
  • Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .

Medicinal Chemistry Research

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Piperazines are used in the synthesis of defined substitution patterns for broad applications in medicinal chemistry research .
  • Methods of Application : The specific methods and technical details would depend on the specific drug and the therapeutic class .
  • Results or Outcomes : These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

C–H Functionalization

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This is important for the synthesis of functionalized piperazines .
  • Methods of Application : The specific methods and technical details would depend on the specific functionalization process .
  • Results or Outcomes : These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines .

Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Piperazine is a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . It is found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
  • Methods of Application : The specific methods and technical details would depend on the specific drug and the therapeutic class .
  • Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Safety And Hazards

1-Butylpiperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name

1-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVXVKIYYQWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329832
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpiperazine

CAS RN

5610-49-1
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condensor containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-Butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm. Hg, is thus obtained.
Quantity
447 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.7 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
894 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Following the procedure of Example 15 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (5.1 g.) and 1-t.-butylpiperazine (5 g.) in acetonitrile (31 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(4-t.-butylpiperazin-1-yl)carbonyloxy-isoindolin-1-one (3.3 g.), melting at 240° C., is obtained.
Quantity
31 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
5.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)-t-butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condenser containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm.Hg, is thus obtained.
Quantity
447 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.7 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
894 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

N-(3-Bromopropyl)phthalimide (15.1 g) was dissolved in acetonitrile (100 ml), and 1-n-butylpiperazine (5.33 g) obtained in Preparation Example 1 and 50% potassium fluoride-Celite (21.8 g) were added at room temperature. After stirring overnight, the reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol=95:5) to give the title compound (9.83 g) as a yellow oily substance. Yield=80%.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Butylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Butylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Butylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Butylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Butylpiperazine

Citations

For This Compound
23
Citations
M Staszewski, A Stasiak, T Karcz, DMN Flores… - …, 2019 - pubs.rsc.org
… Removal of the 1-butylpiperazine fragment from derivative 1c resulted in compound 2h, with only a weak activity (pA 2 = 5.78; Table 1) against the H 3 receptor. Based on the obtained …
Number of citations: 7 pubs.rsc.org
Ö Bağlayan, MF Kaya, E Güneş, M Şenyel - Journal of Molecular Structure, 2016 - Elsevier
FT-IR and FT-Raman spectra of 1-butylpiperazine (1bpa) were experimentally recorded in the region of 4000-10 cm −1 and 4000-100 cm −1 , respectively. The optimized geometric …
Number of citations: 10 www.sciencedirect.com
N Sharma, A Gulati - Journal of Fluorescence, 2022 - Springer
… C1 was formed by heating a mixture of 3-bromocoumarin with 1-butylpiperazine using Na 2 CO 3 as a base in acetonitrile at room temperature in a round bottom flask (Scheme 1). Its 1 …
Number of citations: 1 link.springer.com
E MacLeod, K Vaughan - The Open Organic Chemistry Journal, 2015 - benthamopen.com
… Further extension of the diazonium coupling reaction to 1-butylpiperazine resulted in excellent yields of the 1-butyl4-[2-aryl-1-diazenyl]piperazine series (4). Yields and physical data of …
Number of citations: 2 benthamopen.com
NG Lamson, G Cusimano, K Suri, A Zhang… - Molecular …, 2016 - ACS Publications
… (b) The lowest concentrations of 10 and 30 mM did not induce toxicity for any piperazines except for 1-butylpiperazine (M). Twelve of the 14 piperazines, however, were toxic at 100 mM. …
Number of citations: 29 pubs.acs.org
XY Yuan, CH Song, XJ Liu, X Wang, MQ Jia… - European Journal of …, 2023 - Elsevier
… It was noteworthy that compounds I-3 and I-12 bearing the 1-butylpiperazine group and … , when the substituent piperazine group was the 1-butylpiperazine group (compound I-3), the …
Number of citations: 7 www.sciencedirect.com
MA Kelland, J Pomicpic, R Ghosh… - Energy & Fuels, 2022 - ACS Publications
Kinetic hydrate inhibitors (KHIs) have been used for over 25 years to prevent gas hydrate formation in oil and gas production flow lines, but they are some of the most expensive oilfield …
Number of citations: 9 pubs.acs.org
MT Varela, M Amaral, MM Romanelli… - European Journal of …, 2022 - Elsevier
Trypanosoma cruzi is the causing agent of Chagas disease, a parasitic infection without efficient treatment for chronic patients. Despite the efforts, no new drugs have been approved for …
Number of citations: 2 www.sciencedirect.com
KS Shin, HG Jang, SH Park, SJ Cho - RSC advances, 2023 - pubs.rsc.org
… , 1,4-diaminobutane, 1-methylpiperazine, 2-methylpiperazine, 1-ethylpiperazine, 1-butylpiperazine, 1,4-dimethylpiperazine, 1-allylpiperazine, 1-amino-4-… 1-Butylpiperazine 465 9.3 44 …
Number of citations: 5 pubs.rsc.org
EV Pospelov, AY Sukhorukov - International Journal of Molecular …, 2023 - mdpi.com
Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs. In this study, a general approach to the synthesis of piperazines bearing substituents at …
Number of citations: 6 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.